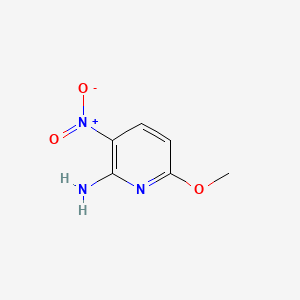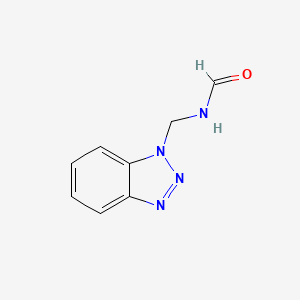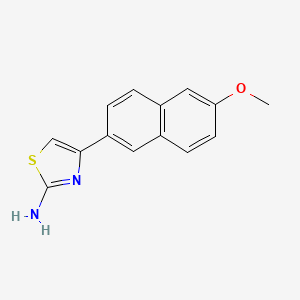
4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring attached to a naphthalene moiety, which is further substituted with a methoxy group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
作用机制
Target of Action
The primary target of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine is the Enoyl-acyl carrier protein reductase (FABI) enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis . It is an attractive target for the development of novel antibacterial agents .
Mode of Action
It is known that the compound’s interaction with the fabi enzyme inhibits the enzyme’s activity, thereby disrupting bacterial fatty acid biosynthesis .
Biochemical Pathways
The compound affects the bacterial fatty acid biosynthesis pathway . By inhibiting the FABI enzyme, it disrupts the final step of this pathway, leading to a decrease in the production of bacterial fatty acids
Pharmacokinetics
It is known that similar compounds, such as nabumetone, undergo extensive metabolism in the liver . The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
The primary result of the compound’s action is its antibacterial activity . It has been shown to have potent antibacterial activity against various bacterial strains, including Bacillus subtilis and Streptococcus pneumonia
生化分析
Biochemical Properties
It is known that similar compounds, such as 6-methoxy-2-naphthylacetic acid, have been shown to have potent inhibitory effects on cyclooxygenase-2 (Cox-2) . This suggests that 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine may interact with enzymes, proteins, and other biomolecules in a similar manner .
Cellular Effects
It is possible that this compound could influence cell function by interacting with key cellular pathways, impacting gene expression, and altering cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds, such as nabumetone, are known to undergo extensive metabolism, suggesting that this compound may also be involved in complex metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions. This reaction leads to the formation of the thiazole ring via cyclization.
Attachment of the Naphthalene Moiety: The naphthalene moiety, substituted with a methoxy group, can be introduced through a coupling reaction. This can be achieved by reacting the thiazole derivative with a naphthalene derivative under suitable conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents on the naphthalene or thiazole rings are replaced by other groups. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene or thiazole rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
4-(6-Methoxy-2-naphthyl)butan-2-one: A related compound with a similar naphthalene moiety but different functional groups.
2-(6-Methoxy-2-naphthyl)propionamide: Another compound with a naphthalene moiety and different substituents.
Uniqueness
4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a methoxy-substituted naphthalene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-12-5-4-9-6-11(3-2-10(9)7-12)13-8-18-14(15)16-13/h2-8H,1H3,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFKQMIPBHGUKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398118 |
Source


|
| Record name | 2-Thiazolamine, 4-(6-methoxy-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195824-61-4 |
Source


|
| Record name | 2-Thiazolamine, 4-(6-methoxy-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)


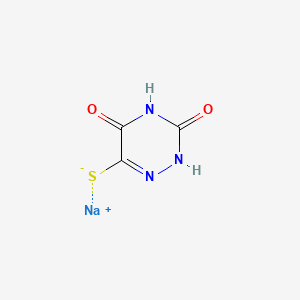
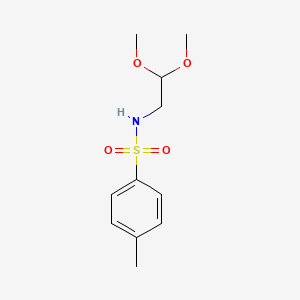

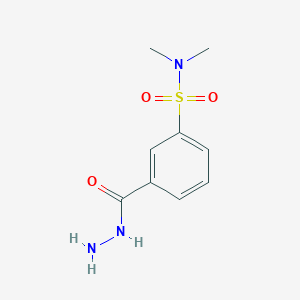

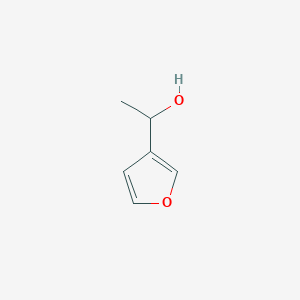
![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)
